![molecular formula C25H30N4O4S B2565676 N-[3-(N-ethyl-3-methylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide CAS No. 688054-34-4](/img/no-structure.png)
N-[3-(N-ethyl-3-methylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(N-ethyl-3-methylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a useful research compound. Its molecular formula is C25H30N4O4S and its molecular weight is 482.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antitumor Activity Research has shown that quinazolinone derivatives exhibit significant antitumor activity against various cancer cell lines. For instance, a study by Ibrahim A. Al-Suwaidan et al. (2016) on novel 3-benzyl-substituted-4(3H)-quinazolinones demonstrated broad-spectrum antitumor effects with certain compounds displaying 1.5–3.0-fold more potency compared to the control 5-FU. These compounds showed selective activities toward CNS, renal, and breast cancer cell lines, as well as leukemia cell lines, suggesting their potential as antitumor agents (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial Activity Quinazolinone derivatives have also been evaluated for their antimicrobial activity. A study highlighted the synthesis of novel 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline derivatives and their testing against various Gram-positive and Gram-negative bacteria, as well as yeast and fungi. The results indicated promising antimicrobial activity, which could be leveraged for developing new antimicrobial agents (R. Al-Salahi et al., 2013).
Anticonvulsant Activity Further, quinazolinone derivatives have been explored for their anticonvulsant properties. A study by J. F. Wolfe et al. (1990) synthesized and evaluated the anticonvulsant activity of 4(3H)-quinazolinones structurally related to methaqualone. The screening revealed compounds with promising anticonvulsant activity, highlighting the potential of quinazolinone derivatives in the development of new anticonvulsant drugs (J. F. Wolfe et al., 1990).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[3-(N-ethyl-3-methylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide involves the reaction of two key starting materials: N-ethyl-3-methylaniline and 8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-7-carboxylic acid. The N-ethyl-3-methylaniline is first reacted with propyl bromide to form N-ethyl-3-methylpropylaniline. This intermediate is then reacted with 3-chloropropionyl chloride to form N-[3-(N-ethyl-3-methylanilino)propyl]anilide. The 8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-7-carboxylic acid is then reacted with butylamine to form 4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide. Finally, the two intermediates are reacted together to form the desired compound.", "Starting Materials": [ "N-ethyl-3-methylaniline", "Propyl bromide", "3-chloropropionyl chloride", "8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-7-carboxylic acid", "Butylamine" ], "Reaction": [ "N-ethyl-3-methylaniline + Propyl bromide -> N-ethyl-3-methylpropylaniline", "N-ethyl-3-methylpropylaniline + 3-chloropropionyl chloride -> N-[3-(N-ethyl-3-methylanilino)propyl]anilide", "8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-7-carboxylic acid + Butylamine -> 4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide", "N-[3-(N-ethyl-3-methylanilino)propyl]anilide + 4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide -> N-[3-(N-ethyl-3-methylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide" ] } | |
CAS番号 |
688054-34-4 |
分子式 |
C25H30N4O4S |
分子量 |
482.6 |
IUPAC名 |
N-[3-(N-ethyl-3-methylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide |
InChI |
InChI=1S/C25H30N4O4S/c1-3-28(18-8-4-7-17(2)13-18)11-6-10-26-23(30)9-5-12-29-24(31)19-14-21-22(33-16-32-21)15-20(19)27-25(29)34/h4,7-8,13-15H,3,5-6,9-12,16H2,1-2H3,(H,26,30)(H,27,34) |
InChIキー |
CZKPJIIKPSTQKM-UHFFFAOYSA-N |
SMILES |
CCN(CCCNC(=O)CCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3)C4=CC=CC(=C4)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


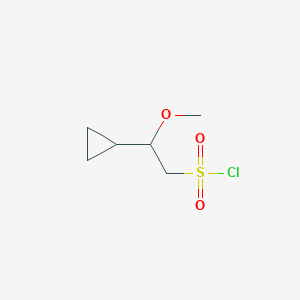
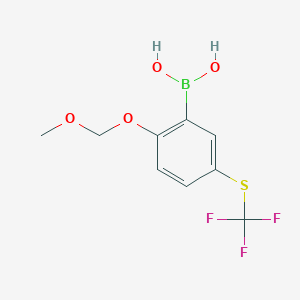
![5-tert-butyl-3-(4-chlorophenyl)-N-(2-pyridinylmethyl)-7-pyrazolo[1,5-a]pyrimidinamine](/img/structure/B2565596.png)
![[(2R,3R)-2-(5-Methyl-1H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine;dihydrochloride](/img/structure/B2565599.png)
![3-Bromo-4-[1-(2-chlorophenyl)sulfonylpyrrolidin-3-yl]oxypyridine](/img/structure/B2565603.png)
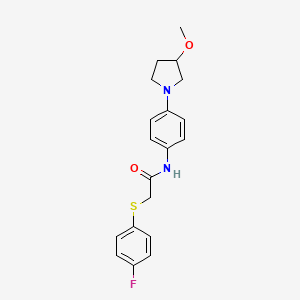
![5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2565606.png)

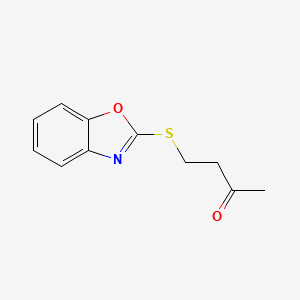
![2-(Methylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine](/img/structure/B2565612.png)
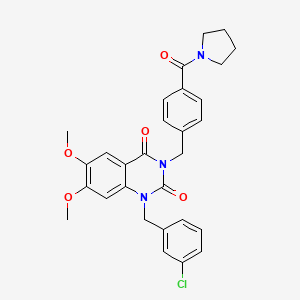
![1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-thiophen-2-ylurea](/img/structure/B2565614.png)
![ethyl [2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]acetate](/img/structure/B2565615.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorophenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2565616.png)
